molecular formula C11H14INO B14548744 2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide CAS No. 62113-31-9

2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide

Cat. No.: B14548744
CAS No.: 62113-31-9
M. Wt: 303.14 g/mol
InChI Key: DKEJVPZIKIYEHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that combines a cyclopentene ring with a hydroxyl group and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a cyclopentene derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group and facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinium ion can interact with negatively charged sites. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclopent-2-en-1-yl)-1-methylpyridin-1-ium iodide is unique due to its combination of a hydroxyl group and a pyridinium ion, which imparts specific reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62113-31-9

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

1-(1-methylpyridin-1-ium-2-yl)cyclopent-2-en-1-ol;iodide

InChI

InChI=1S/C11H14NO.HI/c1-12-9-5-2-6-10(12)11(13)7-3-4-8-11;/h2-3,5-7,9,13H,4,8H2,1H3;1H/q+1;/p-1

InChI Key

DKEJVPZIKIYEHP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1C2(CCC=C2)O.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.